N-(3,4-difluorophenyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-1H-1,2,3-triazole-4-carboxamide
Description
N-(3,4-Difluorophenyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring a triazole core substituted with a 1,3-oxazole moiety and a 3,4-difluorophenyl carboxamide group. The 1,3-oxazole ring contributes to aromatic stability and hydrogen-bonding interactions, while the 3,4-difluorophenyl group enhances lipophilicity and metabolic stability . The ethoxyphenyl substituent on the oxazole ring may influence solubility and bioavailability .
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-1-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F2N5O3/c1-4-32-17-8-5-15(6-9-17)23-27-20(14(3)33-23)12-30-13(2)21(28-29-30)22(31)26-16-7-10-18(24)19(25)11-16/h5-11H,4,12H2,1-3H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAUZHCNITIEDFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3C(=C(N=N3)C(=O)NC4=CC(=C(C=C4)F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F2N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-difluorophenyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula: C25H27N5O3
- Molecular Weight: 445.5 g/mol
- CAS Number: 1021220-89-2
While specific mechanisms for this compound may not be extensively documented, compounds with similar structures often exhibit biological activities through interactions with various biological targets. The triazole moiety is known for its role in inhibiting enzymes and modulating signaling pathways.
Antimicrobial Activity
Research has indicated that triazole derivatives can exhibit significant antimicrobial properties. For instance, studies have shown that related compounds display broad-spectrum activity against various bacterial and fungal strains. The exact mechanism typically involves disruption of cell wall synthesis or inhibition of nucleic acid synthesis.
Anticancer Properties
Several studies have highlighted the potential anticancer activity of compounds containing triazole and oxazole rings. For example:
- Case Study 1: A derivative similar to our compound was tested against human pancreatic cancer cell lines, showing a marked reduction in cell proliferation compared to control groups. The mechanism involved apoptosis induction via caspase activation.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| Patu8988 | 0.212 | Apoptosis via caspase 3 |
| SGC7901 | 0.264 | Cell cycle arrest |
| SMMC7721 | 0.024 | Induction of apoptosis |
Enzyme Inhibition
Compounds with similar structures have been reported to inhibit various enzymes:
- Monoamine Oxidase (MAO): Certain derivatives have shown selective inhibition towards MAO-B, which is crucial in the treatment of neurodegenerative diseases.
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| MAO-B | Competitive | 0.212 |
| Acetylcholinesterase (AChE) | Mixed-type | 0.264 |
Research Findings
Recent studies have focused on the synthesis and evaluation of similar compounds. For instance:
- Synthesis of Triazole Derivatives: A study synthesized various triazole derivatives and evaluated their biological activities, revealing promising results in both antimicrobial and anticancer assays.
- Structure-Activity Relationship (SAR): Investigations into SAR have indicated that modifications on the phenyl rings significantly influence the biological activity, suggesting that fine-tuning these substituents could enhance efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The compound shares structural homology with several triazole- and oxazole-based derivatives. Key analogues include:
Physicochemical and Pharmacological Properties
- However, the ethoxyphenyl group on the oxazole may counterbalance this by improving aqueous solubility .
- Metabolic Stability: Fluorination at the 3,4-positions of the phenyl ring is known to reduce oxidative metabolism, extending half-life compared to non-fluorinated or mono-fluorinated derivatives .
- Binding Affinity : The 1,3-oxazole moiety in the target compound provides a rigid, planar structure that may enhance interactions with hydrophobic pockets in biological targets, a feature absent in simpler triazole derivatives .
Research Findings and Limitations
- Biological Activity : While direct data on the target compound is scarce, structurally related triazole-oxazole hybrids exhibit antimicrobial and anticancer activities. For example, compounds with ethoxyphenyl substituents show moderate inhibition of Staphylococcus aureus .
- Thermodynamic Data : Gas hydrate studies (e.g., ) highlight the importance of fluorine and methyl groups in stabilizing molecular conformations, which may extrapolate to the target compound’s stability in biological matrices.
- Knowledge Gaps: Limited experimental data on the target compound’s pharmacokinetics, toxicity, and target specificity necessitate further studies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
